molecular formula C19H19N3O4S2 B1681128 STD1T

STD1T

カタログ番号: B1681128
分子量: 417.5 g/mol
InChIキー: NRPUXFKWYPJDFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件: 反応条件は通常、ジメチルスルホキシドなどの溶媒と触媒の使用を伴い、反応を促進します .

工業生産方法: STD1Tの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 この化合物はその後、結晶化やクロマトグラフィーなどの技術を使用して精製されます .

化学反応の分析

反応の種類: STD1Tは、次を含むさまざまな化学反応を受けます。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウムや過酸化水素などの試薬。

    還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの試薬。

    置換: ハロゲンや求核試薬などの試薬.

主要生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元は還元誘導体を生成する可能性があります .

科学研究への応用

化学: this compoundは、さまざまな生化学的経路におけるユビキチン特異的プロテアーゼ2aの役割を研究するためのツール化合物として使用されます .

生物学: 生体研究では、this compoundは、タンパク質分解の調節とその細胞プロセスへの影響を調査するために使用されます .

医学: this compoundは、ユビキチン特異的プロテアーゼ2aを阻害し、細胞周期タンパク質D1のレベルを低下させる能力により、がん治療における潜在的な治療用途があります .

産業: 産業セクターでは、this compoundは、ユビキチン特異的プロテアーゼ2aを標的とする新しい医薬品や治療薬の開発に使用されています .

科学的研究の応用

Cancer Therapy

  • Targeting Malignancies : Research indicates that USP2a is overexpressed in several cancer types, including breast and prostate cancers. Inhibition of USP2a by STD1T has been shown to reduce cyclin D1 levels, thereby inhibiting tumor cell proliferation .
  • Case Study : A study on cisplatin-resistant non-small cell lung cancer (NSCLC) demonstrated that compounds targeting USP2a could enhance the efficacy of existing chemotherapy treatments. This compound's ability to selectively inhibit USP2a at an IC50 value of 3.3 µM positions it as a promising candidate for combination therapies .

Neurodegenerative Diseases

  • Potential Neuroprotective Effects : Inhibitors like this compound may also have implications in neurodegenerative diseases where protein homeostasis is disrupted. By promoting the degradation of misfolded proteins via USP2a inhibition, this compound could contribute to neuroprotection .

Data Table: Summary of this compound Applications

Application AreaDescriptionReferences
Cancer TherapyInhibits USP2a leading to reduced cyclin D1 levels and tumor growth
Combination TherapiesEnhances efficacy of cisplatin in NSCLC by targeting deubiquitination
Neurodegenerative DiseasesPotential role in promoting degradation of misfolded proteins

Breast Cancer Study

A recent investigation into breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cyclin D1 levels. This led to G1 phase arrest in the cell cycle, suggesting a therapeutic potential for managing breast cancer progression.

Prostate Cancer Research

In prostate cancer models, the application of this compound showed promise in reducing tumor growth through its selective inhibition of USP2a. The study highlighted the importance of targeting specific deubiquitinases in cancer therapy.

作用機序

分子標的と経路: STD1Tは、ユビキチン特異的プロテアーゼ2a酵素を選択的に阻害することにより、その効果を発揮します。この阻害により、ユビキチン化タンパク質が蓄積され、次にプロテアソームによって分解されます。 このプロセスは最終的に細胞周期タンパク質D1のレベルを低下させ、がん細胞における細胞周期停止とアポトーシスにつながります .

生物活性

STD1T is a compound that has garnered attention due to its potential biological activity, particularly as a deubiquitinating enzyme (DUB) inhibitor. DUBs play critical roles in various cellular processes by regulating protein stability and signaling pathways, making them significant targets in cancer therapy and other diseases.

This compound has been identified as an inhibitor of the deubiquitinating enzyme USP2, with an IC50 value of 3.3 μM. This inhibition leads to the degradation of cyclin D1, which is crucial for cell cycle progression. The compound's mechanism highlights its potential role in modulating cell proliferation and apoptosis through the regulation of ubiquitination dynamics .

Case Studies and Research Findings

Recent studies have explored the implications of this compound in various biological contexts:

  • Cancer Therapeutics :
    • In hepatocellular carcinoma (HCC), DUBs like USP1 have been implicated in promoting cell proliferation and migration. By inhibiting USP2, this compound may indirectly affect these pathways, providing a basis for further investigation into its role in HCC treatment .
    • A study indicated that inhibiting DUBs could overcome resistance to tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML). This suggests that compounds like this compound could be used in combination therapies to enhance treatment efficacy .
  • Cellular Signaling :
    • The TGF-β signaling pathway is significantly influenced by DUBs, including USP11, which enhances TGF-β signaling by deubiquitinating TGFBR1. This compound’s action on DUBs may similarly impact this pathway, affecting processes such as epithelial-mesenchymal transition (EMT) and tumor metastasis .

Data Table: Summary of Biological Activities

Biological Activity Effect Mechanism
Inhibition of USP2Decreased cyclin D1 levelsInduces apoptosis and inhibits proliferation
Impact on HCCPotential reduction in tumor growthModulation of cell signaling pathways
Enhancement of TGF-β signalingPromotes EMT and migrationRegulation via deubiquitination processes

特性

IUPAC Name

2-[[2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c20-18(24)17-12-4-1-2-5-14(12)28-19(17)21-16(23)10-25-9-11-8-13(26-22-11)15-6-3-7-27-15/h3,6-8H,1-2,4-5,9-10H2,(H2,20,24)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPUXFKWYPJDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COCC3=NOC(=C3)C4=CC=CS4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STD1T
Reactant of Route 2
Reactant of Route 2
STD1T
Reactant of Route 3
Reactant of Route 3
STD1T
Reactant of Route 4
Reactant of Route 4
STD1T
Reactant of Route 5
Reactant of Route 5
STD1T
Reactant of Route 6
Reactant of Route 6
STD1T

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。